Isoxazole derivatives, such as 5-[4-(Trifluoromethyl)phenyl]isoxazole, are known for their wide range of biological activities and therapeutic potential. They have been reported to have immunoregulatory properties, including immunosuppressive, anti-inflammatory, and immunostimulatory effects.
Synthesis Analysis
A general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3. This protocol has been further extended to the synthesis of perfluoroalkylated isoxazoles.
Molecular Structure Analysis
The molecular formula of 5-[4-(Trifluoromethyl)phenyl]isoxazole is C10H6F3NO. Isoxazole is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions.
Physical And Chemical Properties Analysis
The refractive index of 5-[4-(Trifluoromethyl)phenyl]isoxazole is 1.348 (lit.) and its density is 1.355 g/mL at 25 °C (lit.).
Synthesis Analysis
Cycloaddition of Nitrile Oxides: This method involves reacting a nitrile oxide with an alkyne or alkene, forming the isoxazole ring. Specifically, reacting carbethoxyformonitrile oxide with N-[4-(trifluoromethyl)phenyl]-3-pyrrolidino-2-butenamide, followed by hydrolysis, yields 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a prodrug with antiarthritic properties. []
Condensation Reactions: This approach involves reacting a suitable carbonyl compound with a hydrazine derivative. For instance, a series of 1,5-diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline derivatives were synthesized from chalcone derivatives, showing potential anti-inflammatory, antioxidant, and antidiabetic activities. []
Molecular Structure Analysis
Electrophilic Aromatic Substitution: The presence of the electron-withdrawing trifluoromethyl group deactivates the phenyl ring towards electrophilic substitution, but reactions can still occur under specific conditions. []
Nucleophilic Substitution: The isoxazole ring can undergo nucleophilic substitution reactions at various positions depending on the substituents and reaction conditions. This allows for the introduction of diverse functional groups for further derivatization. [, , , ]
Metal-Catalyzed Cross-Coupling Reactions: The aryl halide derivatives of 5-[4-(Trifluoromethyl)phenyl]isoxazole can participate in various cross-coupling reactions like Suzuki, Stille, and Heck reactions, enabling the formation of new carbon-carbon bonds and the synthesis of complex molecules. []
Mechanism of Action
Pharmacological activity: The mechanism of action varies depending on the target protein or pathway. For instance, 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide acts as a prodrug, metabolized into the active anti-inflammatory agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. []
Material properties: The electron-withdrawing trifluoromethyl group influences the electronic properties of the molecule. This can affect the energy levels within the molecule, impacting its photophysical properties and making it suitable for applications in optoelectronics. [, ]
Physical and Chemical Properties Analysis
Melting Point: The presence of the trifluoromethyl group and the aromatic rings suggests a relatively high melting point for the compound compared to non-aromatic analogs. []
Applications
Drug Discovery: Derivatives have demonstrated potential as anti-inflammatory, antidiabetic, and anticancer agents. For example, 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide acts as a prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [, , , , ]
Materials Science: The presence of the trifluoromethyl group can enhance the electron-accepting properties of the molecule, making it useful in developing materials with specific electronic and optical characteristics. For instance, certain derivatives have been explored for their potential use in organic field-effect transistors. [, , ]
Chemical Biology: Derivatives can serve as valuable tools for studying biological processes. They can be used as probes to investigate the function of specific proteins or pathways or to develop new diagnostic and therapeutic agents. [, , , ]
Future Directions
Developing New Synthetic Methodologies: Exploring new and efficient synthetic routes for accessing diverse derivatives with improved yields and selectivity is crucial for expanding the scope of applications. [, ]
Structure-Activity Relationship (SAR) Studies: Systematically studying the relationship between the structure of different derivatives and their biological activity is essential for optimizing their potency, selectivity, and pharmacokinetic properties. [, , , , , ]
Exploring New Applications: The unique electronic and structural properties of this scaffold warrant further exploration in other fields, such as catalysis, sensors, and energy storage devices. [, , ]
Compound Description: This compound is similar to the target compound with an additional difluoromethyl substituent at the 3-position of the isoxazole ring. The molecule exhibits C–H⋯O, C–H⋯N, and C—H⋯F hydrogen bonding interactions, contributing to its layer structure in crystal form. Weak π–π interactions further promote a three-dimensional network. [, ]
Relevance: This compound is structurally related to 5-[4-(Trifluoromethyl)phenyl]isoxazole through the shared presence of the 5-[4-(trifluoromethyl)phenyl]isoxazole core structure. The research highlights the impact of adding a difluoromethyl substituent on the molecule's intermolecular interactions and crystal packing. [, ]
Compound Description: BMS-191011 functions as an opener of large-conductance Ca2+-activated potassium (maxi-K) channels and has demonstrated efficacy in in vivo stroke models. It exhibits poor aqueous solubility, prompting research into enhancing its solubility by appending heterocycles to its scaffold. []
Relevance: While this compound shares the [4-(trifluoromethyl)phenyl] moiety with 5-[4-(Trifluoromethyl)phenyl]isoxazole, it differs significantly in its core structure, utilizing a 1,3,4-oxadiazol-2(3H)-one ring instead of an isoxazole. Despite this difference, the shared moiety and research focus on optimizing its pharmaceutical properties through structural modifications make it a relevant comparison point. []
Relevance: This compound exhibits a close structural resemblance to 5-[4-(Trifluoromethyl)phenyl]isoxazole, with the addition of a carboxamide group at the 4-position of the isoxazole ring. This structural similarity underscores the potential for modifying the core structure of 5-[4-(Trifluoromethyl)phenyl]isoxazole to achieve desired biological activities. [, ]
Compound Description: AC5-CF3 represents a thiophene/phenylene co-oligomer that functions as an n-type semiconductor, confirmed by its performance in a field-effect transistor device configuration. Its crystal structure has been extensively investigated. []
Relevance: Though not directly containing an isoxazole ring, AC5-CF3 incorporates two [4-(trifluoromethyl)phenyl]thiophen-2-yl units, highlighting the versatility of this moiety in constructing materials with semiconducting properties. This connection broadens the understanding of the potential applications of compounds related to 5-[4-(Trifluoromethyl)phenyl]isoxazole. []
Compound Description: This complex molecule acts as a peripherally restricted cannabinoid-1 receptor antagonist. It exhibits significant weight-loss efficacy in diet-induced obese mice. Its design involved generating bioisosteres by derivatizing the C-4 alkyl chain on the pyrazole ring with electronegative groups. []
Relevance: Despite the significant structural difference from 5-[4-(Trifluoromethyl)phenyl]isoxazole, this compound shares the presence of a [4-(trifluoromethyl)phenyl] group. This shared component, coupled with the research emphasis on optimizing its structure for biological activity, provides insights into potential strategies for modifying and studying the target compound. []
Compound Description: This novel unsymmetrical diarylethene compound displays photochromism, transforming from colorless to blue upon irradiation with UV light in solution. It features excellent photochromic properties. [, ]
Relevance: Although structurally dissimilar to 5-[4-(Trifluoromethyl)phenyl]isoxazole, this compound incorporates a [5-(4-trifluoromethyl)phenyl]-3-thienyl unit. This shared structural feature highlights the potential of the [4-(trifluoromethyl)phenyl] moiety in developing materials with unique photochromic properties, broadening the potential applications of compounds related to the target compound. [, ]
Compound Description: This pyrazoline derivative is a precolumn derivatization reagent for analyzing primary alcohols using HPLC. It enables the simultaneous separation of eight alcohol derivatives. []
Relevance: Although it lacks an isoxazole ring, this compound exhibits structural similarities to 5-[4-(Trifluoromethyl)phenyl]isoxazole through the shared presence of the [4-(trifluoromethyl)phenyl] group. This connection highlights the versatility of this group in different chemical applications. []
Compound Description: This class of compounds, specifically 4-amino- or 4-aryl-substituted derivatives, were synthesized and subsequently potentiometrically titrated to determine their pKa values in nonaqueous solvents. []
Relevance: These compounds, while lacking an isoxazole ring, are structurally related to 5-[4-(Trifluoromethyl)phenyl]isoxazole through the shared presence of the [4-(trifluoromethyl)phenyl] moiety. This structural similarity provides valuable insights into the physicochemical properties associated with this moiety. []
Compound Description: This compound features a pyrazole ring adopting an envelope conformation and forms chains through intermolecular C—H⋯F hydrogen bonds. []
Relevance: Although lacking an isoxazole ring, this compound is structurally related to 5-[4-(Trifluoromethyl)phenyl]isoxazole through the shared [4-(trifluoromethyl)phenyl] group. This structural similarity provides valuable insights into the physicochemical properties associated with this moiety. []
Compound Description: S,S,R-5 acts as a potential multi-target antidiabetic agent, displaying inhibitory activity against α-glucosidase, α-amylase, PTP1B, and DPPH. []
Relevance: This compound, while lacking an isoxazole ring, shares the [4-(trifluoromethyl)phenyl] moiety with 5-[4-(Trifluoromethyl)phenyl]isoxazole. []
Compound Description: JNJ-2482272 acts as a potent aryl hydrocarbon receptor (AhR) activator and CYP1A autoinducer, exhibiting strong autoinduction properties in rats and potentially in humans. This property leads to near-complete loss of exposure after repeat administration. []
Relevance: This compound, despite lacking an isoxazole ring, shares the [4-(trifluoromethyl)phenyl] moiety with 5-[4-(Trifluoromethyl)phenyl]isoxazole. This shared feature highlights the potential biological activity associated with this group, even when incorporated into different core structures. []
Compound Description: This research involved synthesizing a series of novel β-lactams derived from the core structure of 3-phenyl-2,3,6,7-tetrahydroimidazo[2,1-b]thiazolo[5,4-d]isoxazole. These derivatives were characterized using elemental analysis, IR, 1H-NMR, and 13C-NMR data. []
Relevance: While not containing the [4-(trifluoromethyl)phenyl] moiety, this research focuses on modifying a core structure containing an isoxazole ring, similar to the target compound. This research approach provides insights into potential synthetic strategies and modifications applicable to 5-[4-(Trifluoromethyl)phenyl]isoxazole. []
Compound Description: This series of eleven oxadiazole derivatives exhibited significant anticancer and antioxidant activities. []
Relevance: Despite the absence of an isoxazole ring, these compounds share the [4-(trifluoromethyl)phenyl] moiety with 5-[4-(Trifluoromethyl)phenyl]isoxazole. This structural similarity highlights the potential biological activity associated with this group, even when incorporated into different core structures. []
Compound Description: These pyrazoline derivatives, synthesized from chalcone derivatives, demonstrated potent anti-inflammatory activity, exceeding that of the reference drug indomethacin. []
Relevance: While lacking an isoxazole ring, these compounds share the [4-(trifluoromethyl)phenyl] moiety with 5-[4-(Trifluoromethyl)phenyl]isoxazole. This structural similarity, coupled with their biological activity, makes them relevant for comparison and highlights potential avenues for investigating the target compound's properties. []
Compound Description: This solvated molecular salt forms a three-dimensional network in its crystal structure through interactions including N—H⋯N and N—H⋯O hydrogen bonds, as well as C—H⋯F and C—H⋯O interactions. []
Relevance: This compound, although lacking an isoxazole ring, shares the [4-(trifluoromethyl)phenyl] moiety with 5-[4-(Trifluoromethyl)phenyl]isoxazole. This shared structural feature provides valuable insights into the intermolecular interactions and crystal packing tendencies associated with this moiety. []
Compound Description: This series of compounds, synthesized from celecoxib, displayed significant anti-inflammatory activity in the carrageenan-induced rat paw oedema model. Notably, some derivatives exhibited superior in vivo anti-inflammatory activity compared to celecoxib, with minimal ulcerogenic effects. []
Relevance: Despite lacking an isoxazole ring, these compounds share the [4-(trifluoromethyl)phenyl] moiety with 5-[4-(Trifluoromethyl)phenyl]isoxazole. This structural similarity, coupled with their potent anti-inflammatory activity, makes them relevant for comparison and highlights potential avenues for investigating the target compound's properties. []
Compound Description: The crystal structure of this compound, a triclinic crystal, has been determined and reported. []
Relevance: While lacking an isoxazole ring, this compound shares the [4-(trifluoromethyl)phenyl] moiety with 5-[4-(Trifluoromethyl)phenyl]isoxazole. This shared structural feature might offer insights into potential crystal packing and intermolecular interactions of the target compound. []
Compound Description: This compound serves as a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Following oral administration in rats, it is metabolized to produce plasma concentrations of the active anti-inflammatory agent comparable to those achieved with the established prodrug 5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide. []
Relevance: This compound closely resembles the structure of 5-[4-(Trifluoromethyl)phenyl]isoxazole, featuring a carboxy group at the 3-position and a carboxamide group at the 4-position of the isoxazole ring. This structural similarity, along with its prodrug functionality for an antiarthritic agent, underscores the potential for modifying the target compound to achieve desired pharmacological properties. []
Compound Description: This novel class of compounds was synthesized by cyclizing 5-[(2-thienyl)methyl]hydrazono-2-oxido-2-phenyl-4-(trifluoromethyl)-1H-1,3,2-diazaphosphinine with various phosphorus halides. []
Relevance: While these compounds lack an isoxazole ring, they are structurally related to 5-[4-(Trifluoromethyl)phenyl]isoxazole through the shared presence of the [4-(trifluoromethyl)phenyl] moiety. This structural similarity might provide insights into potential synthetic strategies and modifications applicable to the target compound. []
Compound Description: This tricyclic amide compound adopts a "Y" shape and exhibits intermolecular N—H⋯O hydrogen bonds, leading to the formation of centrosymmetric dimers. []
Relevance: While not containing an isoxazole ring, this compound incorporates a [2,6-dichloro-4-(trifluoromethyl)phenyl] group, highlighting the potential for using halogenated and trifluoromethylated aromatic rings in conjunction with heterocyclic systems. This structural similarity could provide valuable insights into potential synthetic routes and modifications for 5-[4-(Trifluoromethyl)phenyl]isoxazole. []
Compound Description: This series of compounds was efficiently synthesized using a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction, demonstrating high regioselectivity for the 1,4-disubstituted products. []
Relevance: Though lacking an isoxazole ring, these compounds incorporate a [2,6-dichloro-4-(trifluoromethyl)phenyl] group, similar to the related compound mentioned earlier. This structural feature suggests a potential avenue for exploring the synthesis and properties of analogs of 5-[4-(Trifluoromethyl)phenyl]isoxazole containing this specific substituent. []
Compound Description: These novel thiourea derivatives, incorporating pyrazole rings, were prepared with good yields through a one-pot reaction involving 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole and various acylisothiocyanates. []
Relevance: These compounds, although not directly containing an isoxazole ring, feature a [2,6-dichloro-4-(trifluoromethyl)phenyl] substituent attached to a pyrazole ring, highlighting the use of this specific group in different heterocyclic contexts. This structural feature could offer insights into potential synthetic strategies and modifications for 5-[4-(Trifluoromethyl)phenyl]isoxazole, particularly those involving the introduction of a thiourea moiety. []
Tris[4‐(trifluoromethyl)phenyl]phosphine (TTPP)
Compound Description: TTPP is an electron-deficient triarylphosphine ligand used in catalytic cross-coupling reactions. []
Relevance: While structurally dissimilar to 5-[4-(Trifluoromethyl)phenyl]isoxazole, TTPP utilizes three [4-(trifluoromethyl)phenyl] groups, showcasing the versatility of this motif in various chemical applications. This connection provides a broader understanding of the potential applications of the [4-(trifluoromethyl)phenyl] group in different chemical contexts. []
Compound Description: This compound exhibits definite herbicidal activity and its crystal structure has been analyzed, revealing a three-dimensional architecture formed through intermolecular hydrogen bonds and π-π interactions. []
Relevance: While lacking an isoxazole ring, this compound incorporates a [4-chloro-2-(trifluoromethyl)phenyl] moiety, highlighting the potential for using halogenated and trifluoromethylated aromatic rings in conjunction with heterocyclic systems. This structural similarity could provide valuable insights into potential synthetic routes and modifications for 5-[4-(Trifluoromethyl)phenyl]isoxazole. []
Compound Description: MK-0767 is a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist. It is extensively metabolized, primarily via CYP3A4-mediated thiazolidinedione ring opening. [, , , ]
Relevance: Although structurally different from 5-[4-(Trifluoromethyl)phenyl]isoxazole, MK-0767 shares the [4-(trifluoromethyl)phenyl] moiety. This common feature underscores the potential biological activity and metabolic pathways associated with this group, even when incorporated into diverse molecular structures. [, , , ]
2-Methyl-2-(2-methyl-4-(3-(4-(trifluoromethyl)phenyl)[1,2,4]thiadiazol-5-ylmethoxy)phenoxy)propionic acid sodium salt (17)
Compound Description: Compound 17 is a potent PPARα,δ agonist synthesized from methylhydroquinone (MHQ), eliminating the need for a Baeyer–Villiger oxidation step. []
Relevance: Despite its structural dissimilarity to 5-[4-(Trifluoromethyl)phenyl]isoxazole, compound 17 incorporates a [4-(trifluoromethyl)phenyl] group attached to a thiadiazole ring. This shared structural motif suggests the potential for incorporating the [4-(trifluoromethyl)phenyl] group into various heterocyclic systems, broadening the potential applications of this chemical group. []
Compound Description: This edaravone analog exhibits radioprotective effects. []
Relevance: While lacking an isoxazole ring, this compound shares the [4-(trifluoromethyl)phenyl] moiety with 5-[4-(Trifluoromethyl)phenyl]isoxazole. This structural similarity suggests potential avenues for exploring the synthesis and properties of analogs of 5-[4-(Trifluoromethyl)phenyl]isoxazole containing this specific substituent and highlights the diverse applications of compounds containing the [4-(trifluoromethyl)phenyl] group. []
Compound Description: This salt features a thiazolidine ring in an envelope conformation and its crystal structure exhibits a bi-dimensional network formed through N—H⋯Br hydrogen bonds. []
Relevance: Although structurally different from 5-[4-(Trifluoromethyl)phenyl]isoxazole, this compound incorporates a [4-(trifluoromethyl)phenyl] group, highlighting its potential use in various molecular architectures. []
Compound Description: AMG8562 is a novel, potent, and selective transient receptor potential vanilloid type 1 (TRPV1) modulator. It effectively blocks capsaicin activation of TRPV1 without inducing hyperthermia, a common side effect of TRPV1 antagonists. It shows promising antihyperalgesic effects in animal models of pain. []
Relevance: Although AMG8562 lacks an isoxazole ring, it shares the [4-(trifluoromethyl)phenyl] moiety with 5-[4-(Trifluoromethyl)phenyl]isoxazole. This shared feature underscores the potential for the [4-(trifluoromethyl)phenyl] group to contribute to diverse pharmacological activities and interact with ion channels involved in pain perception. []
Compound Description: Sch-417690/Sch-D is a potent, highly selective, and orally bioavailable CCR5 antagonist that inhibits HIV-1 entry into target cells. This compound emerged from research optimizing the benzylic substituent in piperazine-based CCR5 antagonists to enhance receptor selectivity and potency. []
Relevance: While lacking an isoxazole ring, Sch-417690/Sch-D incorporates a [4-(trifluoromethyl)phenyl] group within its complex structure. This shared structural feature highlights the broad applicability of this moiety in developing compounds with diverse biological activities, including antiviral properties. []
Compound Description: This series of compounds exhibited anticancer activity against MDA (breast cancer), PC3 (prostate cancer), and U87 (Glioblastoma) cell lines. Compound 3g, featuring an m-OCH3 moiety on the phenyl ring, showed the most potent activity against the MDA breast cell line. []
Relevance: While not directly containing an isoxazole ring, these compounds incorporate a [4-(trifluoromethyl)phenyl] group attached to an acetamide moiety. This shared structural feature highlights the potential for incorporating the [4-(trifluoromethyl)phenyl] group into different chemical contexts to explore its impact on biological activity. []
Compound Description: This compound's crystal structure reveals a near-perpendicular orientation between the benzene and isoxazole rings, with molecules linked by N—H⋯O hydrogen bonds into supramolecular chains. []
Relevance: This compound is structurally very similar to 5-[4-(Trifluoromethyl)phenyl]isoxazole, with the key difference being the position of the trifluoromethyl group on the phenyl ring (ortho in this compound versus para in the target). This subtle change in the position of a substituent can influence the compound's physical and chemical properties, making it a relevant point of comparison. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.